molecular formula C29H28N2O7S B2775392 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1926163-05-4

2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid

カタログ番号: B2775392
CAS番号: 1926163-05-4
分子量: 548.61
InChIキー: JXNQHEPNNPDLEP-BXXZMZEQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid: is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a glycine-cysteine dipeptide, with a unique Psi(Dmp,H)pro modification. This modification involves the incorporation of a dimethylproline (Dmp) residue, which imparts specific structural and functional properties to the peptide.

準備方法

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The synthesis begins with the protection of the amino group of glycine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting glycine with Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA).

    Peptide Coupling: The protected glycine is then coupled with cysteine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the dipeptide Fmoc-Gly-Cys.

    Psi(Dmp,H)pro Modification: The Psi(Dmp,H)pro modification is introduced by reacting the dipeptide with a dimethylproline derivative under specific conditions to achieve the desired structural modification.

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding the target compound 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure high yield and purity.

化学反応の分析

Types of Reactions:

    Oxidation: The cysteine residue in 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid can undergo oxidation to form disulfide bonds, which are crucial for the stability and function of many peptides and proteins.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The compound can participate in substitution reactions where the Fmoc group is replaced by other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Piperidine for Fmoc deprotection

Major Products Formed:

    Oxidation: Disulfide-linked peptides

    Reduction: Free thiol-containing peptides

    Substitution: Modified peptides with different functional groups

科学的研究の応用

Chemistry:

  • Used as a building block in the synthesis of complex peptides and proteins.
  • Studied for its unique structural properties imparted by the Psi(Dmp,H)pro modification.

Biology:

  • Investigated for its role in protein folding and stability.
  • Used in the study of peptide-protein interactions.

Medicine:

  • Explored for potential therapeutic applications, including drug delivery and peptide-based vaccines.
  • Studied for its ability to modulate biological pathways.

Industry:

  • Utilized in the development of novel biomaterials and nanomaterials.
  • Employed in the production of high-purity peptides for research and pharmaceutical applications.

作用機序

The mechanism of action of 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Psi(Dmp,H)pro modification imparts unique structural properties that influence the peptide’s binding affinity and specificity. The compound can modulate protein-protein interactions, enzyme activity, and cellular signaling pathways, making it a valuable tool in biochemical and pharmaceutical research.

類似化合物との比較

    Fmoc-Gly-Cys-OH: A simpler dipeptide without the Psi(Dmp,H)pro modification.

    Fmoc-Gly-Cys(Me)pro-OH: A similar compound with a methylproline modification instead of dimethylproline.

Comparison:

    Uniqueness: 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid is unique due to the Psi(Dmp,H)pro modification, which imparts specific structural and functional properties not found in simpler analogs.

    Structural Properties: The dimethylproline modification enhances the peptide’s stability and binding affinity compared to its simpler counterparts.

    Functional Properties: The unique modification allows for specific interactions with molecular targets, making it a valuable tool in research applications.

生物活性

The compound 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the biosynthesis of melanin and is implicated in various skin disorders and conditions such as hyperpigmentation and melanoma. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in inhibiting tyrosinase, and potential therapeutic applications.

  • Molecular Formula : C28H28N2O7
  • Molar Mass : 504.53 g/mol
  • CAS Number : 848861-65-4
  • Storage Conditions : Sealed in dry conditions at 2-8°C.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of tyrosinase activity. In a study evaluating various thiazolidine derivatives, it was found that the specific compound exhibited significant inhibitory effects on the l-DOPA oxidase activity of mushroom tyrosinase. The compound demonstrated a competitive inhibition profile with an inhibition rate of 66.47% at a concentration of 20 μM .

Efficacy in Tyrosinase Inhibition

The study highlighted the compound's ability to effectively reduce melanin levels in B16 melanoma cells treated with alpha-melanocyte-stimulating hormone (α-MSH). The results indicated that the compound could suppress melanin production by targeting tyrosinase activity directly .

Table 1: Inhibition Rates of Tyrosinase by Various Compounds

CompoundInhibition Rate (%) at 20 μM
2g (Target Compound)66.47%
Other DerivativesVaries (lower than 66.47%)

Case Studies and Research Findings

  • Tyrosinase Inhibition Study :
    • A detailed investigation into the inhibition kinetics showed that the compound binds effectively to the active site of tyrosinase, thereby preventing substrate access. Molecular docking studies supported these findings by predicting high binding affinity between the compound and tyrosinase .
  • Cell Culture Studies :
    • In vitro studies using B16 cells demonstrated that treatment with the compound resulted in a significant decrease in melanin production compared to untreated controls. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .
  • Comparative Analysis :
    • When compared to other thiazolidine derivatives, this compound consistently showed superior inhibitory activity against tyrosinase. This positions it as a promising candidate for further development in therapeutic applications targeting skin pigmentation disorders .

Potential Applications

Given its potent inhibitory effects on tyrosinase, this compound holds promise for:

  • Cosmetic Applications : Formulations aimed at treating hyperpigmentation and skin lightening.
  • Pharmaceutical Development : As a lead compound for developing treatments for melanoma and other skin-related conditions.

特性

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O7S/c1-36-17-11-12-22(25(13-17)37-2)27-31(24(16-39-27)28(33)34)26(32)14-30-29(35)38-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,23-24,27H,14-16H2,1-2H3,(H,30,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNQHEPNNPDLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。